molecular formula C11H14ClNO2 B2689536 2-Chloro-N-[2-hydroxy-2-(4-methylphenyl)ethyl]acetamide CAS No. 1195658-66-2

2-Chloro-N-[2-hydroxy-2-(4-methylphenyl)ethyl]acetamide

Cat. No.: B2689536
CAS No.: 1195658-66-2
M. Wt: 227.69
InChI Key: NQANEGVMTSERRD-UHFFFAOYSA-N
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Description

2-Chloro-N-[2-hydroxy-2-(4-methylphenyl)ethyl]acetamide is an organic compound with a complex structure It is characterized by the presence of a chloroacetamide group attached to a hydroxyethyl chain, which is further connected to a methyl-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[2-hydroxy-2-(4-methylphenyl)ethyl]acetamide typically involves the reaction of 2-chloroacetamide with 4-methylphenyl ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the opening of the epoxide ring and subsequent nucleophilic attack by the amide group.

Industrial Production Methods

On an industrial scale, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor at controlled rates. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[2-hydroxy-2-(4-methylphenyl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 2-keto-N-[2-hydroxy-2-(4-methylphenyl)ethyl]acetamide.

    Reduction: Formation of N-[2-hydroxy-2-(4-methylphenyl)ethyl]acetamide.

    Substitution: Formation of N-[2-hydroxy-2-(4-methylphenyl)ethyl]acetamide derivatives with various substituents.

Scientific Research Applications

2-Chloro-N-[2-hydroxy-2-(4-methylphenyl)ethyl]acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[2-hydroxy-2-(4-methylphenyl)ethyl]acetamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, while the chloroacetamide moiety can undergo nucleophilic attack by biological nucleophiles, leading to the formation of covalent bonds. This interaction can modulate the activity of enzymes and other proteins, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide: Similar structure but with an ethoxymethyl group instead of a hydroxyethyl group.

    2-Chloro-N-(hydroxymethyl)acetamide: Contains a hydroxymethyl group instead of a hydroxyethyl group.

    2-Chloro-N-(4-ethylhexyl)acetamide: Features a longer alkyl chain compared to the hydroxyethyl group.

Uniqueness

2-Chloro-N-[2-hydroxy-2-(4-methylphenyl)ethyl]acetamide is unique due to the presence of both a hydroxy group and a chloroacetamide moiety, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This dual functionality makes it a versatile compound for research and industrial applications.

Properties

IUPAC Name

2-chloro-N-[2-hydroxy-2-(4-methylphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2/c1-8-2-4-9(5-3-8)10(14)7-13-11(15)6-12/h2-5,10,14H,6-7H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQANEGVMTSERRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)CCl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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